Enhanced Purity Specification Against Common Regioisomer
The target compound is commercially available with a guaranteed minimum purity of 98% (NLT 98%), a standard specification for advanced pharmaceutical intermediate synthesis . In contrast, a closely related regioisomer, (3S,6S,8aS)-6-((tert-Butoxycarbonyl)amino)-5-oxooctahydroindolizine-3-carboxylic acid (CAS 159303-50-1), is typically offered at a lower 95% purity level, increasing the potential for byproduct contamination in multi-step syntheses . This 3% absolute purity difference directly translates to higher reliability in downstream synthetic yields.
| Evidence Dimension | HPLC/Assay Purity |
|---|---|
| Target Compound Data | ≥ 98% (NLT 98%) |
| Comparator Or Baseline | (3S,6S,8aS)-6-Boc-amino-5-oxooctahydroindolizine-3-carboxylic acid (CAS 159303-50-1) at 95% |
| Quantified Difference | +3 percentage points higher minimum purity |
| Conditions | Commercial vendor specification comparison (MolCore vs Fluorochem) |
Why This Matters
For procurement, higher baseline purity reduces the need for in-house purification, saving time and cost in critical pharmaceutical R&D processes.
